molecular formula C14H17NO B8509882 alpha-(3-Methyl phenyl)-3-methylbutanoyl acetonitrile

alpha-(3-Methyl phenyl)-3-methylbutanoyl acetonitrile

Cat. No. B8509882
M. Wt: 215.29 g/mol
InChI Key: WXJWHURYWZCZRQ-UHFFFAOYSA-N
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Patent
US04469688

Procedure details

To a solution of 2.99 g (0.13 g. atm) of sodium in 50 ml of absolute ethanol, heated to 60° C., was added 11.81 g (0.09 m) of 3-methyl-benzyl cyanide followed by the slow addition, over a period of 20 minutes of 31.27 g (0.24 m) of ethyl isovalerate. The reaction mixture was heated under reflux overnight (18 hrs.). During this period the color of the solution turned from yellow to dark orange. After approximately 70 ml of solvent and excess of ethyl valerate was removed by distillation, 75 ml of toluene was added and additional 30 ml of the solvent was removed by heating the mixture to 112° C. The reaction mixture was cooled, diluted with 100 ml of toluene and was washed twice with water. The aqueous extracts were combined and acidified with 6N hydrochloric acid. The product was extracted in 300 ml of methylene chloride. The organic extract was washed with water, dried over magnesium sulfate and was concentrated under vacuum to afford 18.56 g of orange colored oil. Crystallization from ethyl acetate hexane solution afforded 14.0 g. of a white solid. m.p. 46.5°-50° C.
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.81 g
Type
reactant
Reaction Step Two
Quantity
31.27 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[CH2:6][C:7]#[N:8].[C:12](OCC)(=[O:17])[CH2:13][CH:14]([CH3:16])[CH3:15]>C(O)C>[CH3:2][C:3]1[CH:4]=[C:5]([CH:6]([C:12](=[O:17])[CH2:13][CH:14]([CH3:16])[CH3:15])[C:7]#[N:8])[CH:9]=[CH:10][CH:11]=1 |^1:0|

Inputs

Step One
Name
Quantity
2.99 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.81 g
Type
reactant
Smiles
CC=1C=C(CC#N)C=CC1
Step Three
Name
Quantity
31.27 g
Type
reactant
Smiles
C(CC(C)C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
112 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight (18 hrs.)
Duration
18 h
WAIT
Type
WAIT
Details
During this period the color of the solution turned
CUSTOM
Type
CUSTOM
Details
After approximately 70 ml of solvent and excess of ethyl valerate was removed by distillation, 75 ml of toluene
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
additional 30 ml of the solvent was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with 100 ml of toluene
WASH
Type
WASH
Details
was washed twice with water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted in 300 ml of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)C(C#N)C(CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.56 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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